![molecular formula C7H16ClNO B13502346 (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride](/img/structure/B13502346.png)
(2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride: is a chiral compound that belongs to the class of amino alcohols. It is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propane chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopropylmethylamine and propylene oxide.
Reaction Conditions: The reaction between cyclopropylmethylamine and propylene oxide is carried out under controlled conditions, often in the presence of a catalyst such as a strong base (e.g., sodium hydroxide) to facilitate the ring-opening of propylene oxide.
Formation of Intermediate: The reaction results in the formation of an intermediate, which is then subjected to further purification and conversion steps.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the intermediate to form the hydrochloride salt of (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as crystallization and chromatography are employed for purification.
化学反応の分析
Types of Reactions:
Oxidation: (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine:
Pharmaceuticals: Investigated for its potential therapeutic effects, including its use as a precursor in drug synthesis.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty compounds.
作用機序
The mechanism of action of (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
1-Aminopropan-2-ol: Another amino alcohol with similar structural features but different functional groups.
Cyclopropylamine: Shares the cyclopropyl group but lacks the hydroxyl group on the propane chain.
Uniqueness:
Structural Features: The presence of both the cyclopropylmethyl group and the hydroxyl group on the propane chain makes (2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride unique.
Chirality: The compound’s chiral nature adds to its uniqueness, influencing its interactions and reactivity.
特性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC名 |
(2R)-1-(cyclopropylmethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(9)4-8-5-7-2-3-7;/h6-9H,2-5H2,1H3;1H/t6-;/m1./s1 |
InChIキー |
NQOGYIBFXQCMBS-FYZOBXCZSA-N |
異性体SMILES |
C[C@H](CNCC1CC1)O.Cl |
正規SMILES |
CC(CNCC1CC1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


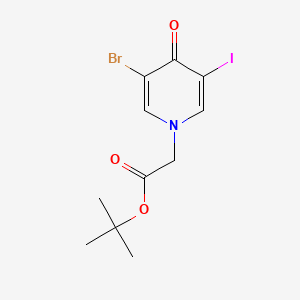


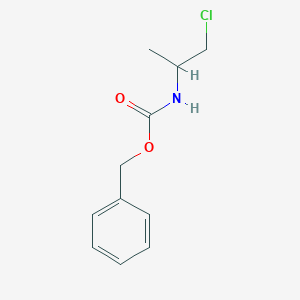
![5-[(Tert-butoxy)carbamoyl]furan-3-carboxylic acid](/img/structure/B13502289.png)
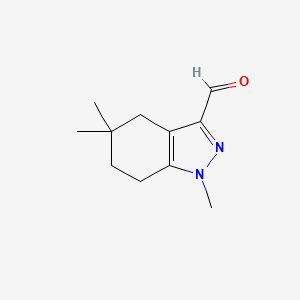
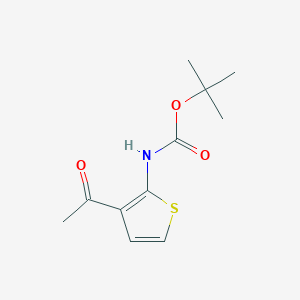
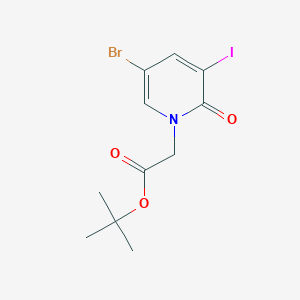
![1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride](/img/structure/B13502325.png)
![Methyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13502330.png)

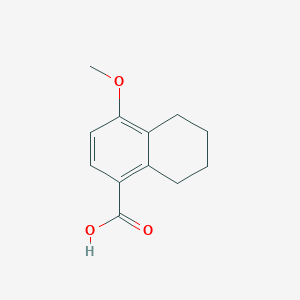
![4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13502337.png)
![2-(bromomethyl)dispiro[3.0.3^{5}.1^{4}]nonane,Mixtureofdiastereomers](/img/structure/B13502344.png)
